Proglinazine-ethyl
Overview
Description
Proglinazine-ethyl is a synthetic herbicide belonging to the triazine class of chemicals. It was primarily used for pre-emergence control of broad-leaved weed seedlings in maize. The compound is known for its selective inhibition of photosynthetic electron transport at the photosystem II receptor site .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proglinazine-ethyl is synthesized through a multi-step process involving the reaction of ethyl glycinate with 4-chloro-6-isopropylamino-1,3,5-triazine. The reaction typically occurs under controlled conditions with specific temperature and pH requirements to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using batch reactors. The process includes the purification of the final product through crystallization and filtration to achieve the desired purity level of over 94% .
Chemical Reactions Analysis
Types of Reactions
Proglinazine-ethyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the triazine ring, leading to different derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which can have different herbicidal properties and applications .
Scientific Research Applications
Proglinazine-ethyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound for studying triazine chemistry and developing new herbicidal agents.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Research has explored its potential as a lead compound for developing new drugs targeting photosynthetic pathways in certain pathogens.
Mechanism of Action
Proglinazine-ethyl exerts its herbicidal effects by inhibiting photosynthetic electron transport at the photosystem II receptor site. This inhibition disrupts the photosynthetic process, leading to the death of susceptible weed seedlings. The molecular targets include the D1 protein in the photosystem II complex, which is crucial for electron transport and energy conversion in plants .
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to atrazine, used for controlling broad-leaved weeds and grasses.
Cyanazine: Another triazine herbicide with comparable applications and mode of action.
Uniqueness
Proglinazine-ethyl is unique due to its specific substitution pattern on the triazine ring, which imparts distinct herbicidal properties and selectivity. Its ethyl glycinate moiety also differentiates it from other triazine herbicides, providing unique interactions with the photosystem II receptor site .
Properties
IUPAC Name |
ethyl 2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O2/c1-4-18-7(17)5-12-9-14-8(11)15-10(16-9)13-6(2)3/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQADVTSTCZBBOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058455 | |
Record name | Proglinazine-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68228-18-2 | |
Record name | Proglinazine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68228-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proglinazine-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proglinazine-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROGLINAZINE-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SZ80G96C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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